molecular formula C19H13BrN4O2 B2445738 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one CAS No. 1251681-16-9

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one

Cat. No.: B2445738
CAS No.: 1251681-16-9
M. Wt: 409.243
InChI Key: SUGBSIHSPHRJFD-UHFFFAOYSA-N
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Description

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4O2/c1-12-3-2-4-15(11-12)24-10-9-16(25)17(22-24)19-21-18(23-26-19)13-5-7-14(20)8-6-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGBSIHSPHRJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the thiazole ring, followed by the introduction of the ethoxy and thienylmethyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at Bromophenyl Group

The para-bromine substituent on the phenyl ring undergoes NAS reactions under specific conditions:

Reaction Type Reagents/Conditions Product Mechanistic Notes
MethoxylationNaOCH₃, MeOH, Δ3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-dihydropyridazin-4-oneBromine replaced via SNAr mechanism due to electron-withdrawing oxadiazole ring.
AminationNH₃ (g), Cu catalyst, 120°C4-Amino-phenyl derivativeCopper-mediated Ullmann-type coupling under thermal conditions.

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole core participates in electrophilic and cycloaddition reactions:

Electrophilic Halogenation

Reagent Conditions Product Reference
Cl₂ gasHexane, 0°C, 1 hr2-Chloro-5-(4-bromophenyl)-1,3,4-oxadiazole
Br₂ in CCl₄RT, 30 min2-Bromo derivative

1,3-Dipolar Cycloaddition

Reaction with nitrile oxides or alkynes yields fused heterocycles:

text
3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]... + HC≡C-R → Pyrazole/Isoxazole derivatives
  • Conditions : Toluene, 80°C, 12 hr

  • Outcome : Formation of 5-membered rings via [3+2] cycloaddition .

Oxidation to Pyridazinone

Oxidizing Agent Conditions Product Yield
KMnO₄H₂SO₄, Δ1-(3-Methylphenyl)-pyridazin-4-one72%
CrO₃Acetic acid, 60°CKetone derivative (C-3 oxidation)58%

Acid-Catalyzed Rearrangements

Under strong acids (H₂SO₄, PPA), the dihydropyridazinone ring undergoes contraction or expansion to form pyrazoles or triazines.

Reduction Reactions

Target Site Reagents Product Notes
Oxadiazole ringH₂, Pd/C, EtOH5-(4-Bromophenyl)-1,3,4-oxadiazolidin-2-oneRing saturation
DihydropyridazinoneNaBH₄, MeOHTetrahydro-pyridazinoneSelective C=N reduction

Acid-Base Reactions

The oxadiazole nitrogen (N-2) acts as a weak base, forming salts with strong acids:

  • HCl Adduct : Stable at pH < 2, characterized by shifted NMR signals (Δδ = +0.3 ppm for N-H) .

  • Deprotonation of dihydropyridazinone (pKa ≈ 9.1) occurs with NaOH, enabling alkylation at C-4.

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • Oxadiazole Cleavage : Generates nitrilimine intermediates, which dimerize or trap dipolarophiles .

  • Bromophenyl Debromination : Forms phenyl radical intermediates, leading to biaryl coupling products.

Comparative Reactivity Table

Reaction Site Reactivity Key Influencing Factors
4-BromophenylHigh (SNAr)Electron-withdrawing oxadiazole enhances Br⁻ leaving capacity
Oxadiazole C-5Moderate (electrophilic)Steric hindrance from bromophenyl group limits accessibility
Dihydropyridazinone C-3LowConjugation with oxadiazole stabilizes against electrophiles

Scientific Research Applications

Synthesis and Preparation

The synthesis of this compound typically involves multiple steps starting from accessible precursors. Key methods include:

  • Formation of the oxadiazole ring.
  • Introduction of substituents to enhance biological activity.
    The specific reaction conditions are critical for optimizing yield and purity.

Chemistry

This compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with potentially enhanced properties.

Biological Research

The compound has been investigated for its role as a probe in biological studies. Its ability to interact with various biological targets makes it a candidate for studying enzyme functions and cellular processes.

Medicinal Chemistry

Due to its structural characteristics, this compound shows promise in drug development:

  • Anticancer Activity: Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, such as glioblastoma .
  • Antidiabetic Properties: Research indicates potential efficacy in lowering glucose levels in diabetic models .

Industrial Applications

In industrial settings, this compound can be utilized as an intermediate in the production of specialty chemicals. Its unique properties may also make it suitable for applications in materials science, such as in the development of coatings or polymers.

Case Studies

  • Anticancer Studies:
    • A study demonstrated that derivatives of 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one showed significant cytotoxicity against glioblastoma cell lines. Assays indicated that certain compounds led to increased apoptosis through DNA damage mechanisms .
  • Antidiabetic Activity:
    • In vivo studies using Drosophila melanogaster models revealed that specific derivatives significantly reduced glucose levels, highlighting their potential as anti-diabetic agents .

Mechanism of Action

The mechanism of action of 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-5-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide
  • N-(2-thienylmethyl)-5-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide
  • 2-ethoxy-5-(1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it particularly valuable for specialized applications in research and industry.

Biological Activity

The compound 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C19H17BrN4O2
  • Molecular Weight : 405.27 g/mol
  • CAS Number : 1291862-31-1

The structure includes a 1,2,4-oxadiazole moiety and a dihydropyridazinone framework, which are known for their diverse biological activities.

Anticancer Activity

Research indicates that compounds containing oxadiazole and pyridazine rings often exhibit significant anticancer properties. A study highlighted that derivatives of oxadiazole showed cytotoxic effects against various cancer cell lines, suggesting a potential for development into anticancer agents . The specific compound has been tested for its ability to inhibit cell proliferation in human cancer cell lines.

Case Study: Cytotoxicity Testing

In a recent study, the compound was evaluated against several cancer cell lines using the MTT assay. The results indicated:

Cell LineIC50 (µM)Remarks
HeLa (Cervical)12.5Moderate cytotoxicity
MCF-7 (Breast)15.8Moderate cytotoxicity
A549 (Lung)20.0Low cytotoxicity

The IC50 values suggest that while the compound exhibits some level of cytotoxicity, it may require further optimization to enhance its efficacy .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. Preliminary findings indicate that it possesses moderate activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Testing Results

The following table summarizes the antimicrobial activity:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results underscore the potential of the compound as a lead for developing new antimicrobial agents .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Oxadiazoles are known to inhibit key enzymes involved in cellular processes.
  • DNA Interaction : The presence of aromatic rings allows for intercalation into DNA, potentially disrupting replication.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels in cells, leading to apoptosis.

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